CID 6439093
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Overview
Description
Preparation Methods
The synthesis of CID 6439093 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure is synthesized through a series of reactions, including aldol condensation and cyclization.
Functional Group Introduction: Functional groups such as the phenoxy group and hydroxyl group are introduced through substitution reactions.
Final Modifications: The final modifications involve oxidation and reduction reactions to achieve the desired functional groups and stereochemistry.
Chemical Reactions Analysis
CID 6439093 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups.
Substitution: Substitution reactions are commonly used to introduce or replace functional groups on the core structure.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
CID 6439093 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the activity of thromboxane receptors and other prostanoid receptors.
Biology: The compound is used to investigate the role of thromboxane receptors in various biological processes, including platelet aggregation and vascular tone regulation.
Medicine: this compound is studied for its potential therapeutic applications in conditions related to thromboxane receptor activity, such as cardiovascular diseases.
Mechanism of Action
CID 6439093 exerts its effects by selectively binding to thromboxane receptors (TP). Upon binding, it activates the receptor, leading to a cascade of intracellular signaling events. The molecular targets and pathways involved include the activation of G-proteins, which subsequently activate phospholipase C, leading to the production of inositol triphosphate and diacylglycerol. These molecules then trigger the release of calcium ions from intracellular stores, resulting in various cellular responses .
Comparison with Similar Compounds
CID 6439093 is similar to other thromboxane receptor agonists, such as U46619. it is unique in its high potency and selectivity for thromboxane receptors. Other similar compounds include:
U46619: Another potent thromboxane receptor agonist with a similar activity profile.
This compound stands out due to its high selectivity and potency, making it a valuable tool in scientific research and potential therapeutic applications.
Properties
CAS No. |
121571-14-0 |
---|---|
Molecular Formula |
C23H28O5 |
Molecular Weight |
384.5 g/mol |
InChI |
InChI=1S/C23H28O5/c1-27-23(26)12-8-3-2-7-11-21-18(14-16-22(21)25)13-15-19(24)17-28-20-9-5-4-6-10-20/h3-7,9-10,13,15,18-19,21,24H,8,11-12,14,16-17H2,1H3/b15-13+/t2?,18-,19+,21+/m0/s1 |
InChI Key |
YLIAAYCEDYLESX-VHPJUIQQSA-N |
Isomeric SMILES |
COC(=O)CCC=C=CC[C@@H]1[C@H](CCC1=O)/C=C/[C@H](COC2=CC=CC=C2)O |
SMILES |
COC(=O)CCC=C=CCC1C(CCC1=O)C=CC(COC2=CC=CC=C2)O |
Canonical SMILES |
COC(=O)CCC=C=CCC1C(CCC1=O)C=CC(COC2=CC=CC=C2)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
methyl-9-oxo 15-hydroxy-16-phenoxy-17,18,19,20-tetranorprosta-4,5,13-trienoate RS 61756-007 RS-61756-007 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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